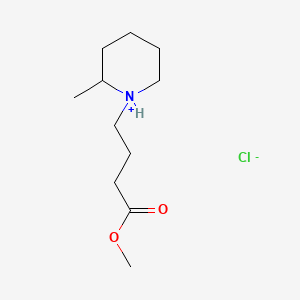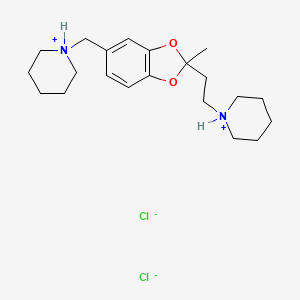
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of benzodioxoles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features that allow for various chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and piperidine. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is also common.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Piperidine derivatives: Compounds containing the piperidine ring.
Uniqueness
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate is unique due to its specific combination of benzodioxole and piperidine moieties, which confer distinct chemical and biological properties.
This outline provides a comprehensive overview of the compound based on general knowledge of similar chemical structures For more specific details, consulting scientific literature and experimental data would be necessary
Propriétés
Numéro CAS |
65210-34-6 |
|---|---|
Formule moléculaire |
C21H34Cl2N2O2 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
1-[[2-methyl-2-(2-piperidin-1-ium-1-ylethyl)-1,3-benzodioxol-5-yl]methyl]piperidin-1-ium;dichloride |
InChI |
InChI=1S/C21H32N2O2.2ClH/c1-21(10-15-22-11-4-2-5-12-22)24-19-9-8-18(16-20(19)25-21)17-23-13-6-3-7-14-23;;/h8-9,16H,2-7,10-15,17H2,1H3;2*1H |
Clé InChI |
MPWWFXDLVRUNNT-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(O1)C=C(C=C2)C[NH+]3CCCCC3)CC[NH+]4CCCCC4.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)



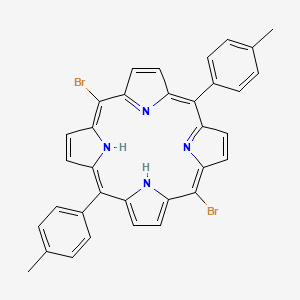


![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
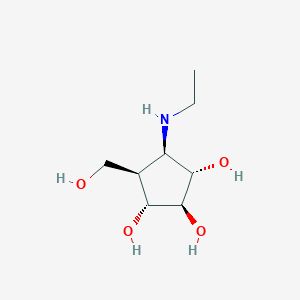
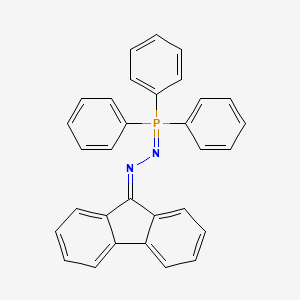
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
